![molecular formula C17H25FN2O2 B12449036 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine CAS No. 887587-94-2](/img/structure/B12449036.png)
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine is a chemical compound with a complex structure, characterized by the presence of a piperidine ring, a fluoro-phenyl group, and a Boc (tert-butoxycarbonyl) protecting group.
Métodos De Preparación
The synthesis of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro-phenyl group: This step often involves nucleophilic aromatic substitution reactions.
Protection with Boc group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Análisis De Reacciones Químicas
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: This compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It can be used in studies investigating the interaction of fluoro-phenyl derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-2-[(3-chloro-phenylamino)-methyl]-piperidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-2-[(3-methyl-phenylamino)-methyl]-piperidine: Similar structure but with a methyl group instead of a fluoro group.
1-Boc-2-[(3-nitro-phenylamino)-methyl]-piperidine: Similar structure but with a nitro group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
887587-94-2 |
|---|---|
Fórmula molecular |
C17H25FN2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3 |
Clave InChI |
TWKSAZCEYVHKQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)

![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
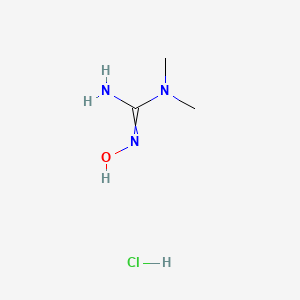
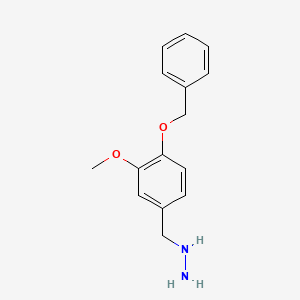
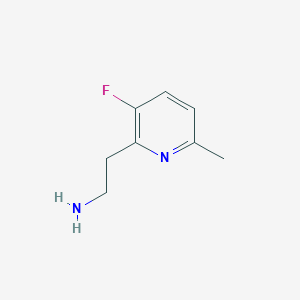
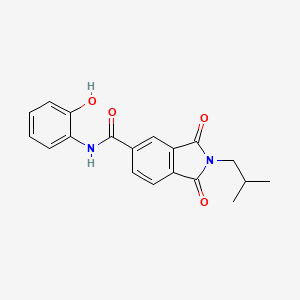
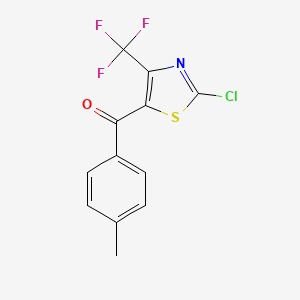
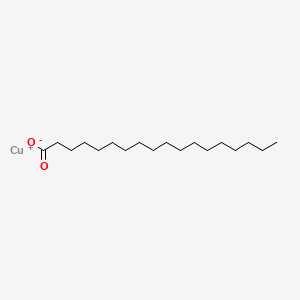


![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
